![molecular formula C14H13N3O B4435599 4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)

4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

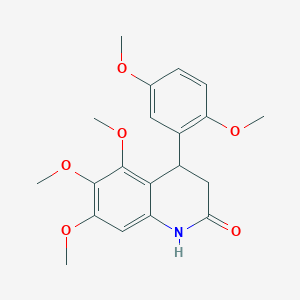

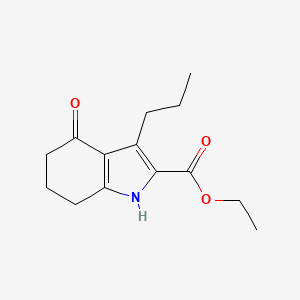

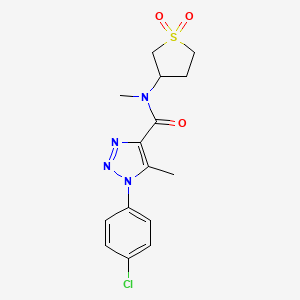

“4-(1-pyrrolidinyl)1benzofuro[3,2-d]pyrimidine” is an organic compound that has attracted interest due to its potential biological activity . The molecule consists of a pyrrolidinyl group attached to a benzofuro[3,2-d]pyrimidine .

Synthesis Analysis

The synthesis of such compounds often involves annulation reactions of aurone-derived α,β-unsaturated imines and activated terminal alkynes . A series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed and synthesized .Molecular Structure Analysis

The molecular structure of “4-(1-pyrrolidinyl)1benzofuro[3,2-d]pyrimidine” is characterized by a pyrrolidinyl group attached to a benzofuro[3,2-d]pyrimidine . The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(1-pyrrolidinyl)1benzofuro[3,2-d]pyrimidine” derivatives often involve annulation reactions . These reactions are facilitated by triethylamine and result in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines .Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has been used in the design and synthesis of novel PARP-1 inhibitors . PARP-1 (Poly ADP ribose polymerase-1) plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . Therefore, it represents a promising target to develop anticancer drugs .

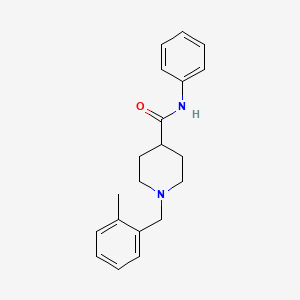

Analgesic Applications

Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic inhibitory potential . The synthetic compounds exhibited significant to highly significant analgesic activity .

Antimicrobial Applications

The compound has been used in the design and development of highly selective and efficacious antimicrobial agents . These agents bear different heterocyclic and aryl moieties such as benzothiazole, thiophene, furan, piperonal, naphthalene, and fluorophenyl as a side chain .

Antifungal Applications

Piperidine containing compounds, which include 4-(1-pyrrolidinyl)piperidine, have been reported to possess antifungal activities .

Anti-inflammatory Applications

Piperidine containing compounds, including 4-(1-pyrrolidinyl)piperidine, have been reported to possess anti-inflammatory activities .

Antidiabetic and Obesity Applications

Piperidine containing compounds, which include 4-(1-pyrrolidinyl)piperidine, have been reported to possess antidiabetic and obesity activities .

Mecanismo De Acción

Target of Action

The primary target of 4-(1-pyrrolidinyl)1Similar compounds have been found to inhibit the activity of poly adp ribose polymerase-1 (parp-1) , a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

The exact mode of action of 4-(1-pyrrolidinyl)1It’s suggested that similar compounds could inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .

Biochemical Pathways

The biochemical pathways affected by 4-(1-pyrrolidinyl)1Similar compounds have been found to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Pharmacokinetics

The pharmacokinetic properties of 4-(1-pyrrolidinyl)1

Result of Action

The molecular and cellular effects of 4-(1-pyrrolidinyl)1Similar compounds have been found to promote the apoptosis of cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(1-pyrrolidinyl)1

Direcciones Futuras

Propiedades

IUPAC Name |

4-pyrrolidin-1-yl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-6-11-10(5-1)12-13(18-11)14(16-9-15-12)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBAIGZWWUGWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4435522.png)

![N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)

![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)

![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)

![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)

![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)

![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)

![N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4435619.png)